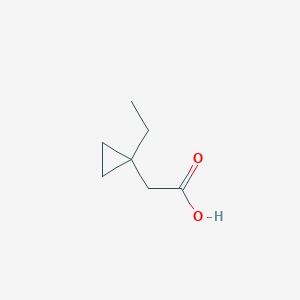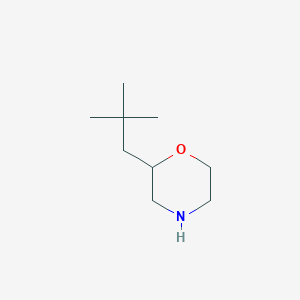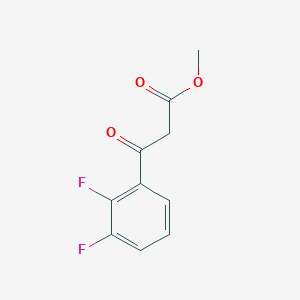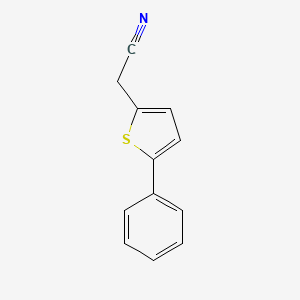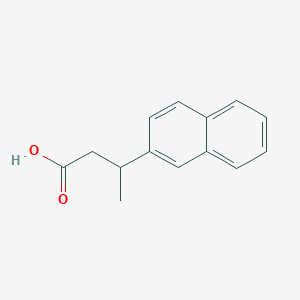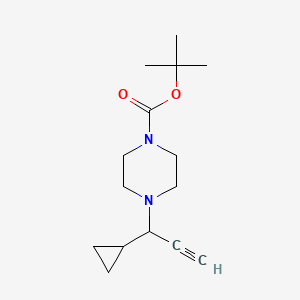
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with alkynes and cyclopropyl groups. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound is reacted with cyclopropylprop-2-yn-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(prop-2-yn-1-yl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of piperazine.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: Contains a hydroxypyridine group instead of a cyclopropyl group.
Uniqueness
Tert-butyl4-(1-cyclopropylprop-2-yn-1-yl)piperazine-1-carboxylate is unique due to its combination of a cyclopropyl group and a piperazine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
tert-butyl 4-(1-cyclopropylprop-2-ynyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H24N2O2/c1-5-13(12-6-7-12)16-8-10-17(11-9-16)14(18)19-15(2,3)4/h1,12-13H,6-11H2,2-4H3 |
InChI Key |
KBZSADJEAQUCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C#C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


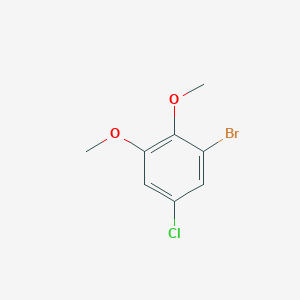
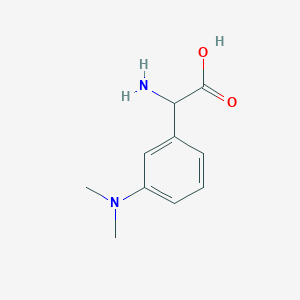
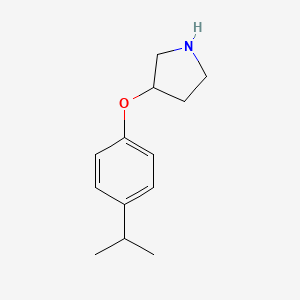
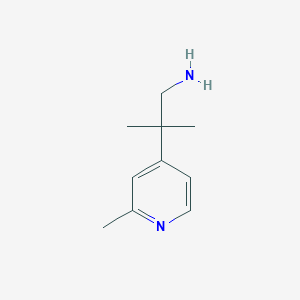

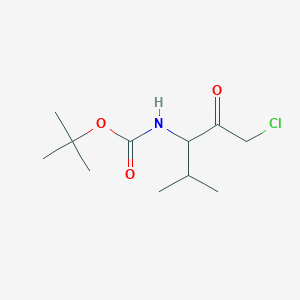
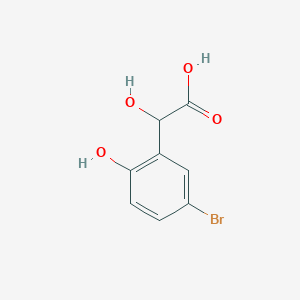
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
